molecular formula C16H14N4O4 B2749855 5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-66-3

5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2749855
CAS RN: 946203-66-3
M. Wt: 326.312
InChI Key: XBZZAJSULBOKAB-UHFFFAOYSA-N
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Description

The compound “5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

Scientific Research Applications

Synthetic Pathways and Derivatives

The exploration of 5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in scientific research encompasses its synthesis and potential as a precursor for various chemical derivatives. Research demonstrates innovative synthetic pathways involving this compound, emphasizing its versatility and potential in medicinal chemistry and material science.

One notable study discusses the modification of the Hantzsch reaction, which facilitates the synthesis of pyrido[2,3-d]pyrimidin-2,4-diones. This method illustrates a novel approach to accessing a wide array of derivatives, hinting at possible applications in developing pharmacologically active compounds (Dzvinchuk & Lozinskii, 2007).

Photophysical Properties and Sensing Applications

Research into the photophysical properties of pyrimidine derivatives, including those structurally related to this compound, has opened new avenues for their application in sensing technologies. A study on pyrimidine-phthalimide derivatives showcases their potential in developing novel colorimetric pH sensors, leveraging their solid-state fluorescence emission and solvatochromism (Yan et al., 2017). These findings suggest the broader applicability of similar compounds in environmental monitoring and diagnostic assays.

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-19-14-13(15(21)20(2)16(19)22)10(5-6-17-14)18-9-3-4-11-12(7-9)24-8-23-11/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZZAJSULBOKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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